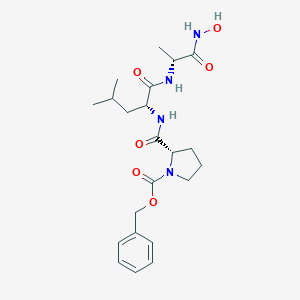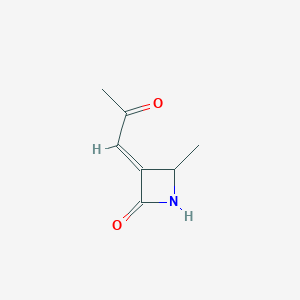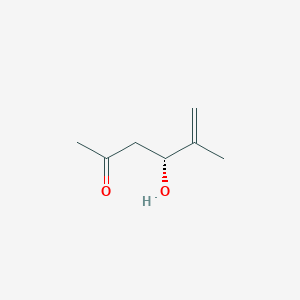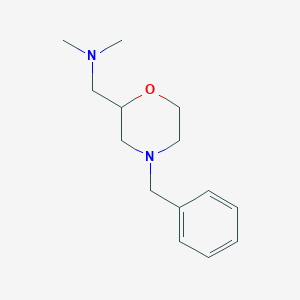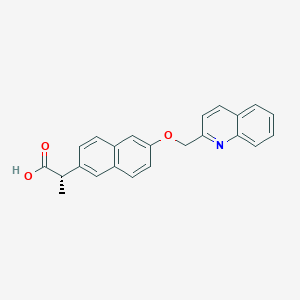
(S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scopolamine N-Oxide HydrobroMide Monohydrate is an organic compound with the chemical formula C17H22BrNO5. It is a derivative of scopolamine, a tropane alkaloid found in plants of the Solanaceae family. This compound functions as an antagonist of muscarinic acetylcholine receptors, inhibiting the action of acetylcholine by competitively binding to these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Scopolamine N-Oxide HydrobroMide Monohydrate can be synthesized by oxidizing scopolamine with hydrogen peroxide in ethanol. The oxidation reaction preferentially takes an equatorial course, similar to other quaternization reactions . The resulting scopolamine N-oxide is then treated with hydrobromic acid to form the hydrobromide salt, which is subsequently crystallized to obtain the monohydrate form .
Industrial Production Methods: Industrial production of scopolamine N-oxide hydrobromide monohydrate involves the use of magnetic field-induced crystallization. This method leverages the difference in solubility between scopolamine and its hydrobromide salt, combined with the synergistic effect of a magnetic field to enhance purity and recovery rates .
Types of Reactions:
Oxidation: Scopolamine can be oxidized to form scopolamine N-oxide using hydrogen peroxide in ethanol.
Substitution: The N-oxide can undergo substitution reactions with hydrobromic acid to form the hydrobromide salt.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in ethanol.
Substitution: Hydrobromic acid.
Major Products:
Oxidation: Scopolamine N-oxide.
Substitution: Scopolamine N-oxide hydrobromide monohydrate.
Scientific Research Applications
Scopolamine N-Oxide HydrobroMide Monohydrate is widely used in scientific research due to its ability to bind to muscarinic acetylcholine receptors. Its applications include:
Chemistry: Studying the binding characteristics of muscarinic cholinergic receptors.
Biology: Investigating the role of acetylcholine in various biological processes.
Industry: Employed in the production of pharmaceuticals that target muscarinic receptors.
Mechanism of Action
Scopolamine N-Oxide HydrobroMide Monohydrate acts as a non-selective competitive inhibitor of muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a reduction in parasympathetic nervous system activity. This mechanism is responsible for its therapeutic effects, such as reducing nausea and vomiting associated with motion sickness .
Comparison with Similar Compounds
Scopolamine: A tropane alkaloid with similar muscarinic receptor antagonistic properties.
Hyoscyamine: Another tropane alkaloid with anticholinergic effects.
Atropine: A well-known muscarinic receptor antagonist used in various medical applications.
Uniqueness: Scopolamine N-Oxide HydrobroMide Monohydrate is unique due to its specific N-oxide functional group, which influences its binding characteristics and pharmacological profile. Unlike scopolamine, which is commonly used in its base form, the N-oxide hydrobromide monohydrate form provides distinct advantages in terms of stability and solubility .
Properties
CAS No. |
123016-21-7 |
|---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/t15-/m0/s1 |
InChI Key |
QWFAMXAVDCZEBZ-HNNXBMFYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Synonyms |
S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid WY 50295 WY 50295K WY-50295 tromethamine salt WY-50295K WY50295K |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


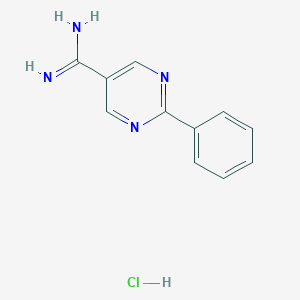

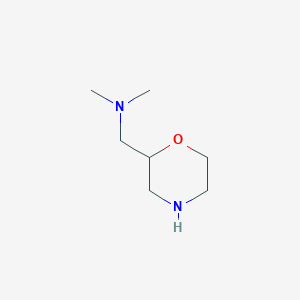
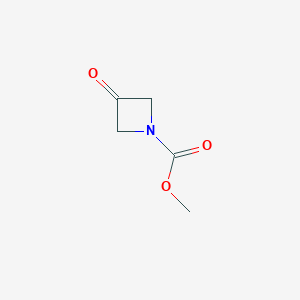
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)
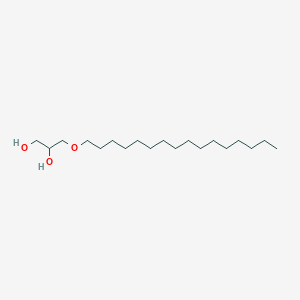
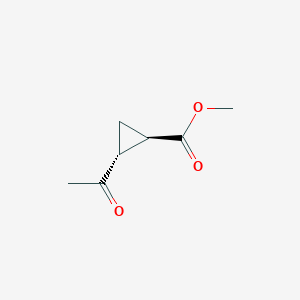

![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
